molecular formula C10H6BrFN2 B14894264 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile

4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile

Cat. No.: B14894264
M. Wt: 253.07 g/mol
InChI Key: PJIIYUDBLCEDJM-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to the indole core, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, strong acids or bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various substituted indole derivatives, while nucleophilic substitution can lead to the formation of different halogenated products .

Scientific Research Applications

4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile include other halogenated indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine, along with the nitrile group, allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H6BrFN2

Molecular Weight

253.07 g/mol

IUPAC Name

4-bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile

InChI

InChI=1S/C10H6BrFN2/c1-5-2-7-9(11)8(12)3-6(4-13)10(7)14-5/h2-3,14H,1H3

InChI Key

PJIIYUDBLCEDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=CC(=C2Br)F)C#N

Origin of Product

United States

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